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Compound of Interest

Compound Name: (-)-Trachelogenin

Cat. No.: B1215078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Trachelogenin, a lignan found in various plants, has garnered significant interest for its

diverse pharmacological activities. This guide provides a comparative overview of its bioactivity

in different cell lines, supported by experimental data and detailed protocols. The information is

compiled from multiple studies to offer a cross-sectional view of its potential as a therapeutic

agent.

Quantitative Bioactivity Data
The following table summarizes the observed bioactivities and quantitative data for (-)-
Trachelogenin and its related compound, Nortrachelogenin, in various cell lines. It is important

to note that the data are derived from separate studies, and direct comparison of absolute

values should be approached with caution due to potential variations in experimental

conditions.
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Cell Line Bioactivity Compound
Key Findings &
Quantitative Data

SW480 (Human colon

adenocarcinoma)
Anticancer (-)-Trachelogenin

Regulates the Wnt/β-

catenin signaling

pathway.[1]

HCT-116 (Human

colon carcinoma)
Anticancer (-)-Trachelogenin

Induces autophagic

cell death. IC50

values ranging from

0.8-32.4µM in SF-295

and HL-60 cell lines,

respectively.[2]

J774 (Murine

macrophage)
Anti-inflammatory Nortrachelogenin

Inhibited the

production of nitric

oxide, prostaglandin

E2, interleukin-6, and

monocyte chemotactic

protein-1. Inhibited

microsomal

prostaglandin E

synthase-1 protein

expression.[3]

Caco-2 (Human colon

adenocarcinoma)

Intestinal Barrier

Enhancement
(-)-Trachelogenin

Increased

Transepithelial

Electrical Resistance

(TEER) and

decreased ovalbumin

(OVA) flux by

enhancing the tight-

junction protein

occludin.[2]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate

reproducibility and further investigation.
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Anticancer Activity Assessment in Colon Cancer Cell
Lines (SW480, HCT-116)
1. Cell Culture and Treatment:

SW480 and HCT-116 cells are cultured in an appropriate medium (e.g., DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and

maintained at 37°C in a humidified atmosphere with 5% CO2.

Cells are seeded in 96-well plates for viability assays or larger plates for protein and RNA

analysis.

After reaching 70-80% confluency, cells are treated with various concentrations of (-)-
Trachelogenin or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72

hours).

2. Cell Viability Assay (MTT Assay):

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and

incubated for 4 hours at 37°C.

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan

crystals.

The absorbance is measured at 570 nm using a microplate reader.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response

curves.

3. Western Blot Analysis for Wnt/β-catenin Signaling Pathway (SW480):

Treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

Protein concentration is determined using a BCA protein assay kit.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.
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The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

The membrane is then incubated overnight at 4°C with primary antibodies against β-catenin,

c-Myc, Cyclin D1, and a loading control (e.g., GAPDH).

After washing with TBST, the membrane is incubated with HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Bands are visualized using an ECL detection reagent and quantified by densitometry.

Anti-inflammatory Activity Assessment in J774
Macrophages
1. Cell Culture and Stimulation:

J774 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

Cells are seeded in 24-well plates and allowed to adhere.

To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS; 1

µg/mL) in the presence or absence of various concentrations of Nortrachelogenin for 24

hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

After incubation, the cell culture supernatant is collected.

50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5%

phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine

dihydrochloride).

The mixture is incubated for 10 minutes at room temperature.

The absorbance is measured at 540 nm. The concentration of nitrite is determined from a

sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (ELISA):
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The levels of prostaglandin E2, interleukin-6 (IL-6), and monocyte chemotactic protein-1

(MCP-1) in the cell culture supernatant are quantified using specific ELISA kits according to

the manufacturer's instructions.

Intestinal Barrier Function Assay in Caco-2 Cells
1. Caco-2 Cell Monolayer Culture:

Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for

differentiation and formation of a confluent monolayer with tight junctions.

2. Transepithelial Electrical Resistance (TEER) Measurement:

The integrity of the Caco-2 cell monolayer is assessed by measuring TEER using a

voltmeter.

Cells are treated with (-)-Trachelogenin, and TEER is measured at different time points. An

increase in TEER indicates an enhancement of the intestinal barrier function.

3. Paracellular Permeability Assay (Ovalbumin Flux):

Fluorescein isothiocyanate (FITC)-labeled ovalbumin (OVA) is added to the apical side of the

Transwell insert.

Samples are collected from the basolateral side at various time points.

The fluorescence intensity of the basolateral samples is measured to determine the amount

of OVA that has passed through the cell monolayer. A decrease in OVA flux suggests

improved barrier integrity.

4. Western Blot Analysis for Tight Junction Proteins:

Following treatment with (-)-Trachelogenin, Caco-2 cells are lysed, and protein extracts are

prepared.

Western blotting is performed as described above, using primary antibodies against tight

junction proteins such as occludin, claudin-1, and ZO-1.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and

experimental workflows described in this guide.
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Caption: Proposed mechanism of (-)-Trachelogenin in the Wnt/β-catenin signaling pathway in

SW480 cells.
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Caption: Anti-inflammatory mechanism of Nortrachelogenin in J774 macrophages.
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Caption: General experimental workflow for determining the cytotoxicity of (-)-Trachelogenin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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